molecular formula C14H20N2O4S2 B5757559 1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine

1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine

Cat. No.: B5757559
M. Wt: 344.5 g/mol
InChI Key: ASIZXRKILPQLFS-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine is a complex organic compound characterized by the presence of two pyrrolidine rings attached to a phenyl group through sulfonyl linkages. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 3-aminophenylsulfonyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its dual pyrrolidine rings and specific sulfonyl linkages, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and development, particularly in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-(3-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c17-21(18,15-8-1-2-9-15)13-6-5-7-14(12-13)22(19,20)16-10-3-4-11-16/h5-7,12H,1-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIZXRKILPQLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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